3,4,5-trimethoxy-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide
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Overview
Description
3,4,5-trimethoxy-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide is a complex organic compound that features a trimethoxyphenyl group, a thiophene ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide typically involves multiple steps, starting with the preparation of the core structures, such as the trimethoxybenzamide and the thiophene-oxadiazole moiety. The key steps include:
Formation of Trimethoxybenzamide: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ammonia or an amine to yield the benzamide.
Synthesis of Thiophene-Oxadiazole: This involves the cyclization of a thiophene carboxylic acid derivative with hydrazine and subsequent reaction with an appropriate nitrile to form the oxadiazole ring.
Coupling Reaction: The final step involves coupling the thiophene-oxadiazole moiety with the trimethoxybenzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the oxadiazole ring would yield amine derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit various molecular targets such as tubulin and heat shock proteins.
Biological Research: It is used in studies related to its anti-inflammatory, anti-bacterial, and anti-viral properties.
Chemical Research: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide involves its interaction with specific molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus inhibiting cell division.
Heat Shock Protein Inhibition: It inhibits heat shock proteins, which are involved in protein folding and stress responses, thereby inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: A simpler analog that lacks the thiophene and oxadiazole moieties.
Thiophene-oxadiazole derivatives: Compounds that contain the thiophene and oxadiazole rings but lack the trimethoxybenzamide structure.
Uniqueness
3,4,5-trimethoxy-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide is unique due to its combination of the trimethoxyphenyl group, thiophene ring, and oxadiazole moiety, which together contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-27-16-11-15(12-17(28-2)18(16)29-3)20(26)24-22(8-5-4-6-9-22)21-23-19(25-30-21)14-7-10-31-13-14/h7,10-13H,4-6,8-9H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUXDRMFSYBDJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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